molecular formula C3H5N5O2S B13808513 5-(Vinylsulfamido)-tetrazole

5-(Vinylsulfamido)-tetrazole

Cat. No.: B13808513
M. Wt: 175.17 g/mol
InChI Key: UPJOATMRHXHFPC-UHFFFAOYSA-N
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Description

5-(Vinylsulfamido)-tetrazole is a synthetic heterocyclic compound offered as a high-purity reagent for chemical and pharmaceutical research. Tetrazole derivatives are renowned in medicinal chemistry as bioisosteres for carboxylic acids and cis-amide bonds, often employed to enhance metabolic stability, alter lipophilicity, and increase binding affinity in drug discovery projects . The vinylsulfamido moiety introduces a reactive handle for further functionalization, such as in polymer chemistry or the synthesis of more complex molecules via click chemistry or Michael addition reactions. This combination of features makes 5-(Vinylsulfamido)-tetrazole a valuable building block for developing novel therapeutic agents, ligands in catalysis, and advanced materials. Researchers can utilize this compound to explore new chemical spaces in library synthesis and probe biochemical interactions. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions. Specific data on its mechanism of action, solubility, and spectral characteristics should be confirmed through laboratory analysis.

Properties

Molecular Formula

C3H5N5O2S

Molecular Weight

175.17 g/mol

IUPAC Name

N-(2H-tetrazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C3H5N5O2S/c1-2-11(9,10)6-3-4-7-8-5-3/h2H,1H2,(H2,4,5,6,7,8)

InChI Key

UPJOATMRHXHFPC-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=NNN=N1

Origin of Product

United States

Ii. Synthetic Methodologies for 5 Vinylsulfamido Tetrazole

Retrosynthetic Analysis of 5-(Vinylsulfamido)-tetrazole

A retrosynthetic analysis of 5-(vinylsulfamido)-tetrazole logically disconnects the molecule at the sulfonamide (N-S) bond. This primary disconnection points to two key synthons: a nucleophilic 5-aminotetrazole (B145819) derivative and an electrophilic vinylsulfonyl species. The most practical chemical equivalents for these synthons are 5-aminotetrazole and vinylsulfonyl chloride, respectively. This approach simplifies the complex target molecule into readily accessible or synthetically preparable starting materials.

Figure 1: Retrosynthetic Analysis of 5-(Vinylsulfamido)-tetrazole

This retrosynthetic blueprint forms the foundation for the subsequent discussion on the synthesis of the necessary precursors and the final coupling reaction.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 5-(vinylsulfamido)-tetrazole is critically dependent on the efficient preparation of its key precursors: 5-aminotetrazole derivatives and vinylsulfonyl chloride reagents.

5-Aminotetrazole is a well-established heterocyclic compound, and its synthesis has been approached through several routes. A common and effective method involves the reaction of cyanamide (B42294) with an azide (B81097) source. For instance, a one-pot synthesis can be employed where cyanamide is treated with hydrazine (B178648) hydrochloride to form aminoguanidine (B1677879) hydrochloride. This intermediate is then diazotized, and subsequent heat-induced cyclization in the presence of a base like ammonia (B1221849) or sodium hydroxide (B78521) yields the anhydrous 5-aminotetrazole. wikipedia.org Another established method involves the reaction of cyanamide or dicyandiamide (B1669379) with an azide salt at an elevated temperature in the presence of an acid reagent, typically with a pKa in the range of 3 to 7. scribd.com

More recent developments in the synthesis of substituted 5-aminotetrazoles include multicomponent reactions. For example, a bismuth-promoted three-component reaction of an amine, phenyl isothiocyanate, and sodium azide under microwave heating has been shown to produce 1-substituted 5-aminotetrazoles in good yields. google.com While this method yields substituted derivatives, the fundamental principles can be adapted for the synthesis of the parent 5-aminotetrazole.

Table 1: Selected Synthetic Methods for 5-Aminotetrazole

Starting Materials Reagents Key Conditions Yield (%) Reference
Cyanamide, Hydrazoic Acid HCl - 73 (monohydrate) wikipedia.org
Cyanamide, Hydrazine Hydrochloride 1. Diazotization 2. NaOH, Heat One-pot 74 (anhydrous) wikipedia.org
Dicyandiamide, Sodium Azide Acid reagent (pKa 3-7) Elevated temperature - scribd.com

Vinylsulfonyl chloride is a key electrophilic partner in the synthesis of 5-(vinylsulfamido)-tetrazole. A common industrial preparation involves the sulfochlorination of chloroethane, followed by dehydrohalogenation. wikipedia.org This two-step process first introduces the sulfonyl chloride group and then generates the vinyl moiety through the elimination of hydrogen chloride. wikipedia.org

An alternative laboratory-scale synthesis can be achieved through the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride, often in a solvent like dimethylformamide under controlled temperature conditions to manage the exothermic nature of the reaction. While this produces an aromatic derivative, the fundamental reaction of a sulfonate salt with a chlorinating agent is a key strategy.

Direct Aminosulfonylation Approaches

The direct formation of the sulfonamide bond between 5-aminotetrazole and vinylsulfonyl chloride is the most straightforward approach to 5-(vinylsulfamido)-tetrazole. However, the high reactivity of vinylsulfonyl chloride presents challenges, as it can undergo side reactions. Therefore, careful optimization of reaction conditions and the potential use of catalysts are crucial for achieving high yields and purity.

The reaction between an amine and a sulfonyl chloride to form a sulfonamide is a classic transformation in organic synthesis. For the synthesis of 5-(vinylsulfamido)-tetrazole, the nucleophilic exocyclic amino group of 5-aminotetrazole attacks the electrophilic sulfur atom of vinylsulfonyl chloride.

Key parameters for optimization include:

Base: A non-nucleophilic base is typically required to scavenge the HCl produced during the reaction. Tertiary amines such as triethylamine (B128534) or diisopropylethylamine are common choices. The stoichiometry of the base is critical to drive the reaction to completion without promoting side reactions of the vinylsulfonyl chloride.

Solvent: An inert aprotic solvent is generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane, tetrahydrofuran (B95107), or acetonitrile (B52724) are suitable options. The choice of solvent can also influence the solubility of the starting materials and the reaction rate.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the vinylsulfonyl chloride and minimize polymerization or other side reactions.

Stoichiometry: The molar ratio of the reactants needs to be carefully controlled. An excess of either the amine or the sulfonyl chloride can lead to the formation of byproducts.

Table 2: General Reaction Parameters for Sulfonamide Formation

Parameter Condition Rationale
Base Triethylamine, Pyridine, DIPEA Neutralizes HCl byproduct, drives equilibrium
Solvent Dichloromethane, THF, Acetonitrile Inert medium, solubilizes reactants
Temperature 0 °C to room temperature Controls reactivity, minimizes side reactions

| Reactant Ratio | Near-equimolar | Maximizes yield, minimizes byproducts |

While the uncatalyzed reaction between amines and sulfonyl chlorides is often feasible, certain catalysts can enhance the reaction rate and yield, particularly with less nucleophilic amines. For the N-sulfonylation of a heterocyclic amine like 5-aminotetrazole, which can be considered electron-deficient, catalytic methods may be beneficial.

Potential catalyst systems include:

Lewis Acids: Mild Lewis acids could potentially activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the weakly basic amino group of the tetrazole.

N-Heterocyclic Carbenes (NHCs): NHCs have been reported to catalyze the N-sulfonylation of amines, although their application in the context of vinylsulfonyl chloride and heterocyclic amines is less common and would require specific investigation.

Transition Metal Catalysts: While less common for direct sulfonamide formation from sulfonyl chlorides, some transition metal complexes have been explored for related C-N bond-forming reactions and could potentially be adapted. For instance, nickel-catalyzed reactions have been used for the hydroalkylation of olefins with N-sulfonyl amines, indicating the potential for metal-mediated transformations involving sulfonamides. nih.gov

Further research would be necessary to identify and optimize a specific catalyst system for the efficient synthesis of 5-(vinylsulfamido)-tetrazole. The development of such a system would likely focus on enhancing the nucleophilicity of the 5-aminotetrazole or increasing the electrophilicity of the vinylsulfonyl chloride in a controlled manner.

Solvent Effects and Temperature Control in Synthesis

The reaction conditions, particularly the choice of solvent and temperature, are critical in the synthesis of sulfonamides, including the proposed synthesis of 5-(vinylsulfamido)-tetrazole from 5-aminotetrazole and a vinylsulfonylating agent. The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates, selectivity, and the stability of both reactants and products.

Solvent Selection: The polarity of the solvent is a key consideration. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are often employed for sulfonylation reactions. These solvents can effectively solvate the reactants and any intermediates without interfering with the reaction mechanism. In the context of green chemistry, there is a growing interest in more sustainable options. Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, have been successfully used for the synthesis of various sulfonamides, offering a non-toxic and biodegradable alternative. uniba.it Water and ethanol (B145695) are also being explored as environmentally benign solvent choices for some sulfonamide syntheses. researchgate.net

Temperature Control: Temperature management is crucial for controlling the reaction rate and minimizing side reactions. Sulfonylation reactions are often exothermic, and therefore, initial cooling may be necessary to control the reaction's progress. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then gradually allowed to warm to room temperature or heated to ensure completion. The optimal temperature profile will depend on the reactivity of the specific sulfonylating agent and the nucleophilicity of the aminotetrazole. For instance, reactions with highly reactive sulfonyl chlorides may proceed efficiently at room temperature, while less reactive starting materials might require heating. uniba.it

The following table summarizes the impact of different solvents on a representative sulfonamide synthesis, which can serve as a model for the synthesis of 5-(vinylsulfamido)-tetrazole.

SolventDielectric Constant (20 °C)Typical Reaction TemperatureObserved Effects on Sulfonamide Synthesis
Dichloromethane (DCM)9.10 °C to room temperatureGood solubility for many organic reactants, but environmental and health concerns are present.
Acetonitrile (ACN)37.5Room temperature to refluxA versatile solvent that is often used, but can be toxic.
Tetrahydrofuran (THF)7.6Room temperature to refluxA common choice, but can form peroxides upon storage.
Water80.1VariesA green solvent, but the solubility of organic reactants can be a challenge. May require a co-solvent or phase-transfer catalyst.
Ethanol (EtOH)24.6Room temperature to refluxA greener alternative to many traditional organic solvents. researchgate.net
Choline Chloride/Glycerol (DES)HighRoom temperatureA sustainable and reusable solvent system that has shown high yields in sulfonamide synthesis. uniba.it

Alternative Synthetic Routes and Their Mechanistic Considerations

Beyond the direct sulfonylation of 5-aminotetrazole, alternative synthetic strategies can be envisioned for the construction of 5-(vinylsulfamido)-tetrazole. These routes may offer advantages in terms of accessibility of starting materials, reaction efficiency, or the ability to introduce molecular diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer a highly efficient approach to complex molecules. While a specific MCR for 5-(vinylsulfamido)-tetrazole has not been reported, the development of MCRs that generate sulfonylated tetrazoles suggests the feasibility of such a strategy. semanticscholar.org

For instance, an iron-catalyzed five-component reaction has been developed for the synthesis of cyano-containing sulfonylated tetrazoles from cycloketone oxime esters, alkynes, a sulfur dioxide source, and trimethylsilyl (B98337) azide. semanticscholar.org A hypothetical MCR for 5-(vinylsulfamido)-tetrazole could potentially involve a vinylsulfonamide precursor, an azide source, and a component that delivers the tetrazole carbon. The mechanism would likely involve the in-situ formation of intermediates that readily react with each other to build the final molecular framework. The key challenge in designing such a reaction would be the selection of mutually compatible starting materials that lead to the desired product with high selectivity.

An alternative to forming the sulfonamide bond directly is to construct the desired functionality through transformations of a pre-existing tetrazole derivative. One plausible route involves the reaction of 5-aminotetrazole with 2-chloroethanesulfonyl chloride. This would yield N-(1H-tetrazol-5-yl)-2-chloroethanesulfonamide. Subsequent treatment of this intermediate with a base, such as triethylamine or sodium hydroxide, would induce an elimination reaction, removing hydrogen chloride and forming the vinyl group to give 5-(vinylsulfamido)-tetrazole.

This two-step approach offers the advantage of using a more stable and commercially available sulfonylating agent (2-chloroethanesulfonyl chloride) compared to the potentially less stable vinylsulfonyl chloride. The conditions for the elimination step would need to be carefully optimized to avoid side reactions, such as polymerization of the vinylsulfonamide product.

Green Chemistry Principles in the Synthesis of 5-(Vinylsulfamido)-tetrazole

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. These principles can be applied to the synthesis of 5-(vinylsulfamido)-tetrazole to minimize its environmental impact.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. For the proposed synthesis of 5-(vinylsulfamido)-tetrazole via the sulfonylation of 5-aminotetrazole with vinylsulfonyl chloride, the primary byproduct would be hydrogen chloride. The atom economy can be calculated as follows:

(Molecular weight of product / Sum of molecular weights of all reactants) x 100%

In this case, the reaction would have a relatively high theoretical atom economy. Multicomponent reactions, by their nature, are designed to have high atom economy as most of the atoms of the starting materials are incorporated into the final product. semanticscholar.org

Reaction efficiency is a broader concept that also considers factors such as reaction yield, selectivity, and the energy required for the process. Optimizing reaction conditions to achieve high yields and selectivity is a key aspect of improving reaction efficiency.

The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. As mentioned in section 2.3.3, the use of sustainable solvents like water, ethanol, or deep eutectic solvents is a key aspect of green chemistry. uniba.itresearchgate.net For instance, a protocol for sulfonamide synthesis has been developed using deep eutectic solvents, which are non-toxic, biodegradable, and can often be recycled. uniba.it

In terms of reagents, using catalytic methods over stoichiometric reagents can significantly reduce waste. While the direct sulfonylation with a sulfonyl chloride is a common method, exploring catalytic approaches for the formation of the sulfonamide bond would be a valuable green chemistry endeavor. Furthermore, the development of solvent-free, mechanochemical methods for sulfonamide synthesis represents a promising avenue for reducing solvent waste and energy consumption. rsc.org

The following table provides a qualitative assessment of the green chemistry aspects of the proposed synthetic routes.

Synthetic RouteAtom EconomyUse of Sustainable SolventsUse of Sustainable ReagentsOverall Greenness
Direct Sulfonylation with Vinylsulfonyl ChlorideHighCan be performed in green solvents.Stoichiometric use of a reactive reagent.Moderate
Two-Step Route via 2-Chloroethanesulfonyl ChlorideModerateCan be performed in green solvents.Stoichiometric use of reagents.Moderate
Hypothetical Multicomponent ReactionPotentially Very HighOften performed in common organic solvents, but green solvent options are being explored.Catalytic systems are often employed.Potentially High

Iii. Advanced Spectroscopic and Structural Elucidation of 5 Vinylsulfamido Tetrazole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy and precision. thermofisher.com For 5-(Vinylsulfamido)-tetrazole, with a proposed molecular formula of C₃H₅N₅O₂S ramidus.se, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF), would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to the theoretical value for the protonated molecule [M+H]⁺ within a very narrow mass tolerance window (typically < 5 ppm). thermofisher.com This level of accuracy effectively rules out other potential elemental compositions, thereby confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Based on studies of similar tetrazole derivatives, characteristic fragmentation pathways for 5-(Vinylsulfamido)-tetrazole would likely include:

Loss of Dinitrogen (N₂): A common fragmentation for tetrazole rings, leading to a highly reactive nitrilimine intermediate. mdpi.com

Cleavage of the Sulfonamide Bond: Fission at the S-N or C-S bonds of the sulfonamide linkage.

Vinyl Group Fragmentation: Cleavage within the vinyl moiety.

By analyzing these fragmentation patterns, the connectivity of the tetrazole ring, sulfonamide linker, and vinyl group can be corroborated.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 5-(Vinylsulfamido)-tetrazole This table presents theoretical values based on the compound's molecular formula.

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₃H₆N₅O₂S⁺ 192.0242
[M+Na]⁺ C₃H₅N₅O₂SNa⁺ 214.0061

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the relative spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 5-(Vinylsulfamido)-tetrazole is expected to show distinct signals for the vinyl protons and the labile NH protons. The three vinyl protons (Hₐ, Hₑ, Hₓ) would form a complex AMX or ABX spin system due to their distinct chemical environments and coupling constants (J-coupling), typically appearing in the 5-7 ppm range. The proton on the sulfonamide nitrogen (-SO₂NH-) and the proton on the tetrazole ring (-NH) would appear as broad singlets, the chemical shifts of which are highly dependent on solvent and concentration. The tetrazole NH proton signal is characteristically found at a very high chemical shift, often above 15 ppm. researchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display three signals. bhu.ac.in Two signals would correspond to the sp² hybridized carbons of the vinyl group, and one signal would represent the carbon atom of the tetrazole ring. growingscience.comrsc.org The chemical shift of the tetrazole carbon is typically in the range of 140-160 ppm. growingscience.comacgpubs.org

¹⁵N NMR: With five nitrogen atoms in disparate electronic environments (four in the tetrazole ring and one in the sulfonamide group), ¹⁵N NMR spectroscopy offers a unique fingerprint for the molecule. Although it is a less sensitive technique, it is invaluable for distinguishing between tetrazole tautomers and isomers. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate theoretical ¹⁵N chemical shifts to aid in spectral assignment. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(Vinylsulfamido)-tetrazole Values are typical ranges based on analogous structures and may vary with solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Vinyl CH ¹H 6.0 - 7.0 dd
Vinyl CH₂ (cis) ¹H 5.0 - 5.5 dd
Vinyl CH₂ (trans) ¹H 5.0 - 5.5 dd
Sulfonamide NH ¹H 7.0 - 9.0 br s
Tetrazole NH ¹H >15 br s
Tetrazole C5 ¹³C 140 - 160 s
Vinyl CH ¹³C 125 - 140 s

2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For 5-(Vinylsulfamido)-tetrazole, strong cross-peaks would be observed between the three vinyl protons, confirming their connectivity and aiding in the assignment of the complex splitting patterns observed in the 1D spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This would show clear cross-peaks between each vinyl proton and its corresponding vinyl carbon, definitively assigning the ¹H and ¹³C signals for the vinyl group. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu It is crucial for connecting the different functional groups. Key expected correlations for 5-(Vinylsulfamido)-tetrazole would include:

Correlations from the vinyl protons to the tetrazole carbon (C5), confirming the vinylsulfamido-to-tetrazole linkage.

Correlations from the vinyl protons across the S-N bond to the sulfonamide nitrogen.

Correlations from the tetrazole NH proton to the tetrazole carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, irrespective of their bonding. princeton.edu This can provide insights into the molecule's preferred three-dimensional conformation, such as the orientation around the S-N bond of the sulfonamide linkage. ipb.ptresearchgate.net

Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.commt.com IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. uc.edu Together, they provide a comprehensive vibrational fingerprint of the molecule's functional groups.

The tetrazole ring has a set of characteristic vibrational frequencies. Key expected bands include:

N-H Stretching: A broad band in the IR spectrum, typically above 3000 cm⁻¹, resulting from the tetrazole N-H bond. researchgate.net

Ring Stretching (N=N, C=N): A series of bands between 1300 cm⁻¹ and 1600 cm⁻¹ corresponding to stretching vibrations within the heterocyclic ring. acgpubs.org

Ring Breathing and Deformation: Vibrations involving the entire ring structure are typically found in the fingerprint region below 1200 cm⁻¹. uc.ptpnrjournal.com

The vinyl and sulfonamide groups also exhibit distinct vibrational signatures.

Vinyl Group:

=C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

C=C Stretching: A peak around 1640 cm⁻¹, which can be weak in IR but strong in Raman. uc.edu

=C-H Bending (Wagging/Twisting): Strong bands in the IR spectrum between 900 and 1000 cm⁻¹ are characteristic of out-of-plane C-H bends.

Sulfonamide Linkage:

SO₂ Asymmetric and Symmetric Stretching: Two very strong and characteristic bands in the IR spectrum, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). researchgate.net

S-N Stretching: A weaker band usually found in the 900-950 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for 5-(Vinylsulfamido)-tetrazole This table presents expected frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Tetrazole N-H Stretch 3000 - 3200 Medium, Broad Weak
Vinyl =C-H Stretch 3010 - 3095 Medium Medium
Sulfonamide N-H Stretch 3200 - 3300 Medium Weak
Vinyl C=C Stretch 1630 - 1650 Weak-Medium Strong
Tetrazole Ring Skeletal (N=N, C=N) 1300 - 1600 Medium-Strong Medium
Sulfonamide SO₂ Asymmetric Stretch 1330 - 1370 Strong Weak
Sulfonamide SO₂ Symmetric Stretch 1140 - 1180 Strong Medium
Tetrazole Ring Breathing/Deformation 900 - 1200 Medium Medium
Vinyl =C-H Out-of-Plane Bend 900 - 1000 Strong Weak

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for 5-(vinylsulfamido)-tetrazole is not extensively reported in publicly available literature, general principles derived from studies on similar tetrazole derivatives can provide a predictive framework. The crystal structure of related tetrazoles often reveals a planar or near-planar tetrazole ring, a consequence of its aromatic character. growingscience.comresearchgate.net

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the macroscopic properties of the crystal. researchgate.netnih.gov For 5-(vinylsulfamido)-tetrazole, several types of intermolecular interactions are anticipated to play a significant role in its crystal packing.

Hydrogen Bonding: The presence of the N-H group on the tetrazole ring and the N-H of the sulfonamide linkage, along with the oxygen atoms of the sulfonyl group and the nitrogen atoms of the tetrazole ring, creates multiple possibilities for hydrogen bonding. In many crystalline structures of 5-substituted-1H-tetrazoles, strong intermolecular hydrogen bonds of the type N-H···N are observed, often leading to the formation of dimers or extended chains. growingscience.comrsc.org Specifically, the N1-H of one molecule can form a hydrogen bond with the N4 atom of a neighboring molecule. growingscience.com The sulfonamide N-H can also act as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors.

π-π Stacking: The aromatic tetrazole ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. The extent of this interaction depends on the relative orientation of the rings.

Table 1: Predicted Intermolecular Interactions in Crystalline 5-(Vinylsulfamido)-tetrazole

Interaction TypeDonorAcceptorPredicted Significance
Hydrogen BondTetrazole N1-HTetrazole N4High
Hydrogen BondSulfonamide N-HSulfonyl OxygenHigh
Hydrogen BondSulfonamide N-HTetrazole NitrogenModerate
π-π StackingTetrazole RingTetrazole RingModerate
C-H···O/NVinyl/Tetrazole C-HSulfonyl Oxygen/Tetrazole NitrogenLow to Moderate

This table is predictive and based on the analysis of related structures. Specific bond distances and angles would require experimental X-ray diffraction data.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the most stable conformations of a molecule. nih.gov For the vinylsulfamido-tetrazole moiety, a key feature is the relative orientation of the tetrazole ring and the vinylsulfonamide group. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance while maximizing favorable electronic interactions. In related structures, the aryl or substituent rings are often twisted with respect to the tetrazole plane. researchgate.net A similar non-coplanar arrangement between the tetrazole ring and the sulfonamide group would be expected for 5-(vinylsulfamido)-tetrazole. The planarity of the vinyl group relative to the sulfonamide portion will also be a defining conformational feature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. These transitions are characteristic of the chromophores present in the molecule.

The primary chromophores in 5-(vinylsulfamido)-tetrazole are the tetrazole ring and the vinylsulfonamide group. The electronic absorption spectrum (UV-Vis) is expected to show bands corresponding to π → π* and potentially n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the tetrazole ring is the primary contributor to these transitions. lasalle.edu The vinyl group, in conjugation with the sulfonamide, may also contribute to or modify these absorptions.

n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands can sometimes be obscured by the more intense π → π* bands. ysu.am

The solvent environment can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). beilstein-journals.org For many tetrazole derivatives, the absorption spectra show maxima in the UV region. d-nb.inforesearchgate.net

Table 2: Predicted Electronic Absorption Data for 5-(Vinylsulfamido)-tetrazole

ChromophoreTransition TypePredicted λmax Range (nm)Predicted Molar Absorptivity (ε) (L mol-1 cm-1)
Tetrazole Ringπ → π210 - 250High ( > 10,000)
Vinylsulfonamideπ → π200 - 230Moderate
N/O lone pairsn → π*270 - 300Low ( < 1,000)

This table represents predicted values based on the analysis of the constituent chromophores and related molecules. Experimental verification is required.

Fluorescence is the emission of light from a molecule after it has absorbed light. Many organic molecules, particularly those with rigid, conjugated systems, exhibit fluorescence. While some tetrazole derivatives are known to be fluorescent, others are non-emissive or only weakly so. nih.govscispace.com The fluorescence properties are highly dependent on the molecular structure and environment.

If 5-(vinylsulfamido)-tetrazole is luminescent, its emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. edinst.com A high quantum yield indicates that fluorescence is a major de-excitation pathway. Factors such as molecular rigidity and the presence of heavy atoms can influence the quantum yield. Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can lower the quantum yield. mdpi.com

The potential for fluorescence in 5-(vinylsulfamido)-tetrazole would likely be associated with the tetrazole ring system. However, the sulfonamide group and the flexibility of the vinyl linker could provide pathways for non-radiative decay, potentially leading to low or negligible fluorescence. semanticscholar.org Detailed experimental studies would be necessary to determine if this compound exhibits significant luminescence and to quantify its quantum yield.

Iv. Theoretical and Computational Studies of 5 Vinylsulfamido Tetrazole

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key players in chemical reactions. nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ijaers.comnih.gov

For 5-(Vinylsulfamido)-tetrazole, the HOMO is expected to have significant contributions from the π-system of the vinyl group and the lone pairs of the nitrogen atoms in the tetrazole ring. The LUMO is likely to be a π* orbital distributed over the vinylsulfonamido moiety. Computational studies on tetrazole derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.gov The vinylsulfamido group, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted tetrazole.

Global reactivity descriptors, such as chemical hardness (η), chemical softness (σ), and electronegativity (χ), can be calculated from the HOMO and LUMO energies and provide further insights into the molecule's reactivity. ijaers.comjocpr.com

Table 2: Predicted Frontier Molecular Orbital Properties for 5-(Vinylsulfamido)-tetrazole

PropertyPredicted Value (eV)Significance
HOMO Energy-8.0 to -9.5Electron-donating ability
LUMO Energy-1.0 to -2.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)6.0 to 7.5Chemical reactivity and stability
Chemical Hardness (η)3.0 to 3.75Resistance to change in electron distribution
Chemical Softness (σ)0.27 to 0.33Propensity for chemical reactions
Electronegativity (χ)4.5 to 6.0Electron-attracting power

Note: The values in this table are estimations based on computational data from substituted tetrazoles and sulfonamides and are highly dependent on the level of theory and basis set used. ijaers.comijaers.comnih.govjocpr.com

While FMO theory provides a global picture of reactivity, Fukui functions offer a more localized perspective by identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. jocpr.comresearchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule.

For 5-(Vinylsulfamido)-tetrazole, the sites for nucleophilic attack (where an electron is accepted) would be indicated by the distribution of the LUMO and the f+ function. mdpi.com These are likely to be the carbon atoms of the vinyl group and the sulfur atom of the sulfonamide. Conversely, the sites for electrophilic attack (where an electron is donated) are identified by the distribution of the HOMO and the f- function, which would likely be the nitrogen atoms of the tetrazole ring. researchgate.netorientjchem.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. imist.ma

NBO analysis also provides information about the charge distribution on each atom, offering a more detailed picture than simple Mulliken population analysis. ijaers.comimist.ma This information is crucial for understanding the molecule's electrostatic potential and its non-covalent interactions.

Charge Transfer and Hyperconjugation Effects

There is currently no published data from Natural Bond Orbital (NBO) analysis or similar computational methods that would describe the charge transfer interactions and hyperconjugative effects within the 5-(vinylsulfamido)-tetrazole molecule. Such studies would be crucial for understanding the intramolecular interactions between the electron-rich tetrazole ring, the sulfamido linker, and the vinyl group.

Spectroscopic Property Simulations and Correlations with Experimental Data

No computational studies predicting the 1H and 13C NMR chemical shifts for 5-(vinylsulfamido)-tetrazole have been found in the public domain. Consequently, there are no correlations of theoretical predictions with experimental NMR data for this specific compound.

Similarly, there is a lack of published research on the calculated vibrational frequencies (IR and Raman spectra) for 5-(vinylsulfamido)-tetrazole. Such calculations, often performed using Density Functional Theory (DFT), would help in identifying characteristic vibrational modes and would be invaluable for the experimental characterization of the compound.

Molecular Dynamics Simulations of 5-(Vinylsulfamido)-tetrazole Interactions

Molecular dynamics (MD) simulations are powerful tools for understanding how molecules behave in solution. However, no MD simulation studies have been reported for 5-(vinylsulfamido)-tetrazole. Research in this area would be necessary to understand its conformational preferences, flexibility, and interactions with different solvents at an atomic level.

Supramolecular Assembly Prediction

As of the latest available research, specific theoretical and computational studies predicting the supramolecular assembly of 5-(Vinylsulfamido)-tetrazole have not been published. The prediction of how individual molecules of a compound will self-assemble into a stable, three-dimensional crystal structure, a field known as crystal structure prediction (CSP), is a complex computational challenge. google.comnih.gov This process involves generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies to identify the most thermodynamically stable forms. google.comnih.gov

While there is no direct research on 5-(Vinylsulfamido)-tetrazole, studies on related molecular families—tetrazoles and sulfonamides—provide a theoretical basis for predicting the types of intermolecular interactions that would likely govern its supramolecular structure.

Key Intermolecular Interactions in Related Compounds:

Computational studies on various sulfonamides and tetrazole derivatives consistently highlight the primary role of specific non-covalent interactions in directing their crystal packing. nih.govcsic.esmdpi.com These are the forces that would be expected to dictate the supramolecular assembly of 5-(Vinylsulfamido)-tetrazole.

Hydrogen Bonding: This is a dominant interaction in similar structures. For sulfonamides, strong hydrogen bonds involving the sulfonic group (SO₂) and the amino group (NH) are critical drivers for crystal packing. nih.govcsic.es In tetrazole derivatives, hydrogen bonds between the N-H of the tetrazole ring and one of the nitrogen atoms (N...H-N) on an adjacent ring are commonly observed, often leading to the formation of infinite chains or dimeric structures. mdpi.com For 5-(Vinylsulfamido)-tetrazole, it is predicted that strong N-H···N and N-H···O=S hydrogen bonds would be significant synthons in its crystal structure.

π-π Interactions: Aromatic rings, like the tetrazole ring, can interact through π-π stacking. This type of interaction is a significant stabilizing force in the crystal packing of many sulfonamides and tetrazole-containing compounds. nih.govcsic.es

Predictive Approach for 5-(Vinylsulfamido)-tetrazole:

A formal CSP study for 5-(Vinylsulfamido)-tetrazole would involve:

Conformational Analysis: Determining the likely low-energy shapes (conformations) of the isolated molecule.

Crystal Packing Generation: Using specialized software to generate thousands of possible crystal structures based on common space groups.

Energy Ranking: Employing quantum mechanical methods, such as Density Functional Theory (DFT), and sophisticated force fields to calculate the lattice energy of each predicted structure. csic.esnih.gov The structures with the lowest lattice energy represent the most probable polymorphs. google.com

Without such dedicated studies, any description of the supramolecular assembly of 5-(Vinylsulfamido)-tetrazole remains a theoretical extrapolation based on the well-documented behavior of its constituent functional groups.

Lack of Specific Research Data on 5-(Vinylsulfamido)-tetrazole Precludes Detailed Analysis of its Reactivity and Derivatization

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound “5-(Vinylsulfamido)-tetrazole.” Consequently, it is not possible to provide a detailed and scientifically accurate article on its reactivity and derivatization as requested. The creation of content including specific data tables and in-depth research findings would be speculative and would not meet the standards of scientific accuracy.

The reactivity of a chemical compound is determined through experimental studies, and the results of such studies are typically published in peer-reviewed scientific journals, patents, and chemical reference works. For "5-(Vinylsulfamido)-tetrazole," such documentation appears to be unavailable in the public domain.

While the general reactivity of the constituent functional groups—the vinylsulfonamide and the tetrazole ring—is known, applying this general knowledge to predict the specific behavior of "5-(Vinylsulfamido)-tetrazole" without experimental data would be conjectural. Chemical reactivity can be significantly influenced by the electronic and steric interactions between different parts of a molecule. Therefore, a scientifically rigorous account of the Michael addition reactions, radical polymerization, cycloaddition reactions, hydrolysis, amidation, N-alkylation, and N-acylation specific to this compound cannot be constructed.

A thorough exploration of the requested topics would necessitate access to experimental data that is not currently available in the accessible scientific literature. Without such data, any discussion would be theoretical and could not be substantiated with the required detailed research findings and data tables.

Therefore, in the interest of providing accurate and factual information, the requested article on the reactivity and derivatization of 5-(Vinylsulfamido)-tetrazole cannot be generated at this time. Further experimental investigation and publication of the findings by the scientific community would be required to enable a comprehensive review of this compound's chemical properties.

V. Reactivity and Derivatization of 5 Vinylsulfamido Tetrazole

Chemical Modifications of the Tetrazole Ring

The tetrazole ring is an acidic heterocycle with multiple nitrogen atoms that can participate in various chemical reactions, including protonation/deprotonation events and coordination with metal centers.

The 5-(Vinylsulfamido)-tetrazole molecule possesses two principal acidic protons: one on the tetrazole ring (N-H) and one on the sulfonamide nitrogen (S-NH). The tetrazole ring, in particular, is well-established as a non-classical bioisostere of the carboxylic acid group, exhibiting comparable acidity. rsc.orgthieme-connect.comnih.gov The pKa of the unsubstituted 1H-tetrazole is approximately 4.70, similar to that of acetic acid. thieme-connect.comresearchgate.net

The acidity of the tetrazole N-H proton in 5-(vinylsulfamido)-tetrazole is significantly influenced by the strong electron-withdrawing nature of the attached vinylsulfamido substituent. Electron-withdrawing groups at the 5-position of the tetrazole ring generally increase the acidity (lower the pKa) by stabilizing the resulting conjugate base, the tetrazolate anion. nih.gov The delocalized planar system of the tetrazolate anion is further stabilized by the inductive and mesomeric effects of the -SO₂- group. nih.gov Consequently, the N-H proton of the tetrazole ring is the most acidic site in the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding 5-(vinylsulfamido)tetrazolate anion. The sulfonamide N-H is considerably less acidic and would require a stronger base for deprotonation.

This acidic character is crucial for its interactions in biological systems and for its derivatization, as the tetrazolate anion is the key nucleophile in many functionalization reactions. nih.gov

Table 1: Comparison of pKa Values for Tetrazoles and Carboxylic Acids
Substituent (R)pKa (R-COOH)pKa (5-R-1H-Tetrazole)
H3.774.70
CH₃4.765.50
C₂H₅4.885.59
C₆H₅4.214.83

Data sourced from literature comparing the acidity of 5-substituted tetrazoles to corresponding carboxylic acids. thieme-connect.com

Tetrazoles, particularly in their deprotonated anionic form, are versatile ligands in coordination chemistry. arkat-usa.orgrsc.org The tetrazolate anion of 5-(vinylsulfamido)-tetrazole can coordinate to metal ions through any of its four ring nitrogen atoms (N1, N2, N3, or N4), acting as a monodentate or, more commonly, a multidentate bridging ligand. arkat-usa.org This bridging capability allows for the construction of one-, two-, or three-dimensional coordination polymers. arkat-usa.orgnih.govrsc.orgacs.org

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the steric and electronic properties of the substituent at the C5 position. bohrium.com The sulfonamide oxygen atoms and the nitrogen of the sulfonamide linker could also potentially participate in metal coordination, making 5-(vinylsulfamido)-tetrazolate a potentially multidentate ligand with several possible binding sites.

Commonly observed coordination modes for 5-substituted tetrazolates include:

Monodentate: Coordination through a single nitrogen atom, often N1 or N2.

Bidentate: Chelating to a single metal center or bridging two metal centers.

Tridentate/Tetradentate: Bridging multiple metal centers, leading to complex polymeric structures. For example, μ₃- and μ₄-bridging modes have been observed in silver(I) and copper(I/II) complexes. nih.govrsc.org

The reaction of 5-substituted tetrazoles with various metal salts (e.g., Zn(II), Cd(II), Cu(II), Ag(I)) under hydrothermal conditions is a common method for synthesizing these coordination polymers. arkat-usa.orgnih.govrsc.org The resulting metal-organic frameworks (MOFs) can exhibit interesting properties, such as luminescence, magnetism, and selective gas adsorption. acs.orgbohrium.com

Regioselective Functionalization Strategies

A significant challenge in the derivatization of 5-substituted-1H-tetrazoles is controlling the regioselectivity of reactions, particularly alkylation. The tetrazolate anion is an ambident nucleophile, and reaction with electrophiles typically yields a mixture of the 1,5- and 2,5-disubstituted isomers (N1 and N2 alkylation, respectively). rsc.orgresearchgate.net

Achieving regioselectivity in the functionalization of 5-(vinylsulfamido)-tetrazole requires careful selection of reagents and reaction conditions. The primary sites for derivatization are the N1 and N2 positions of the tetrazole ring and the β-carbon of the vinyl group.

N1 vs. N2 Functionalization: The ratio of N1 to N2 isomers is highly variable and depends on multiple factors. rsc.org

Reaction Mechanism: A new rationale suggests that the regioselectivity is dependent on the nucleophilic substitution mechanism. rsc.orgrsc.org Reactions proceeding through an Sₙ2 mechanism tend to favor the N2 isomer due to the higher nucleophilicity of the N2 atom. In contrast, reactions involving a more Sₙ1-like character, with a transient carbocation intermediate, often show a preference for the N1 isomer, which is typically the thermodynamically more stable product. researchgate.netrsc.org

Steric Hindrance: Bulky electrophiles tend to favor attack at the less sterically hindered N2 position. rsc.org

Catalysts and Reagents: Metal-free arylation with diaryliodonium salts has been shown to be highly regioselective for the N2 position. acs.org Methods involving the diazotization of aliphatic amines have also been developed to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov

Reactions at the Vinyl Group: The vinyl group, being part of a vinylsulfonamide moiety, is an activated Michael acceptor. It is susceptible to nucleophilic conjugate addition by a variety of soft nucleophiles, such as thiols, amines, and carbanions. This reaction would lead to functionalization at the β-carbon, leaving the tetrazole ring intact.

The vinylsulfamido group at the C5 position exerts a profound influence on the reactivity of the entire molecule.

Effect on the Tetrazole Ring: As a potent electron-withdrawing group, the -SO₂NHCH=CH₂ substituent decreases the electron density of the tetrazole ring. This enhances the acidity of the N-H proton and modifies the nucleophilicity of the ring nitrogens. nih.gov The reduced electron density makes the N1 and N2 positions less nucleophilic compared to tetrazoles with electron-donating substituents. However, upon deprotonation, the resulting anion's nucleophilicity is sufficient for reactions like alkylation. The distribution of negative charge in the anion, influenced by the substituent, plays a key role in determining the N1/N2 product ratio.

Effect on the Vinyl Group: The powerful electron-withdrawing sulfonyl group makes the double bond of the vinyl moiety highly electrophilic and susceptible to Michael addition reactions. This provides a synthetic handle for derivatization that is orthogonal to the functionalization of the tetrazole ring itself.

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of key reactions is crucial for predicting and controlling the outcomes of derivatization attempts on 5-(vinylsulfamido)-tetrazole.

Mechanism of N-Alkylation: The alkylation of the tetrazolate anion can proceed via two main pathways, which dictates the regiochemical outcome. rsc.org

Sₙ2 Pathway: Involves a direct backside attack of a tetrazolate nitrogen atom on the electrophile (e.g., an alkyl halide). The N2 position is generally considered the kinetically favored site of attack, leading to the 2,5-isomer as the major product under these conditions.

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate from the electrophile, which is then attacked by the tetrazolate anion. In this case, the product distribution is often governed by thermodynamic stability, which may favor the 1,5-isomer. The choice between these pathways is influenced by the nature of the electrophile, the leaving group, and the solvent. researchgate.netrsc.org

Mechanism of Michael Addition: The reaction at the vinyl group follows a classic conjugate addition mechanism. A nucleophile (Nu⁻) attacks the β-carbon of the electron-deficient double bond. This generates a resonance-stabilized enolate-like intermediate, which is then protonated (typically by the solvent or during workup) to yield the final addition product. This transformation is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Vi. Potential Applications of 5 Vinylsulfamido Tetrazole in Advanced Materials and Chemistry

Utilization as a Ligand in Coordination Chemistry and CatalysisThe nitrogen-rich tetrazole moiety suggests that 5-(Vinylsulfamido)-tetrazole could potentially serve as a ligand for metal ions, with possible applications in coordination chemistry and catalysis.nih.govHowever, there are no published reports on the synthesis, characterization, or catalytic activity of metal complexes involving this specific compound.

Chelation Properties with Transition Metals

The tetrazole ring system, particularly when deprotonated, is an effective ligand for a variety of metal ions. The nitrogen atoms of the tetrazole ring can act as donor sites, forming coordination complexes with transition metals. The 5-substituent can significantly influence the coordination behavior and the stability of the resulting complexes. In the case of 5-(vinylsulfamido)-tetrazole, both the tetrazole ring and the sulfamido group could participate in metal chelation.

The nitrogen-rich nature of tetrazoles makes them suitable candidates for forming complexes with metal ions. nih.gov The tetrazole-5-carboxylate anion, for instance, has been investigated as a ligand for transition metal complexes. nih.gov Molecular docking studies of other tetrazole derivatives have shown interactions with metal centers in enzymes, such as the bi-nickel center of the urease enzyme, further highlighting the coordination potential of the tetrazole moiety. nih.gov The sulfamido group can also contribute to chelation, potentially leading to the formation of stable multidentate complexes. The coordination of metal ions can be influenced by the specific transition metal and the reaction conditions.

Table 1: Potential Coordination Modes of 5-(Vinylsulfamido)-tetrazole with Transition Metals

Potential Donor AtomsPossible Coordination ModeExample of Related Ligand Behavior
N1, N2, N3, or N4 of Tetrazole RingMonodentate or Bridging5-substituted tetrazoles are known to coordinate with metal ions. arkat-usa.org
Nitrogen and/or Oxygen of Sulfamido GroupBidentate (with tetrazole nitrogens)Sulfonamide derivatives can act as ligands for metal ions.
Combination of Tetrazole and Sulfamido DonorsMultidentate ChelationThe combined presence of these groups could lead to enhanced complex stability.

It is important to note that the actual chelation behavior would need to be determined experimentally.

Evaluation in Homogeneous or Heterogeneous Catalysis

Tetrazole derivatives and their metal complexes have shown promise in the field of catalysis. The nitrogen-rich structure of the tetrazole ring can stabilize metal centers, making them effective catalysts for various organic transformations. The presence of the vinyl group in 5-(vinylsulfamido)-tetrazole offers a site for polymerization, which could be exploited to create heterogeneous catalysts.

For instance, the product of thermolysis of copper(II) poly-5-vinyltetrazolate has demonstrated catalytic activity. researchgate.net This suggests that a polymer derived from 5-(vinylsulfamido)-tetrazole could be a precursor to a catalytically active material. Additionally, tetrazole derivatives have been synthesized using heterogeneous catalysts, indicating the compatibility of the tetrazole moiety with catalytic systems. nih.govnih.gov The sulfamido group could also play a role in catalysis, potentially by influencing the electronic properties of a metal center or by participating directly in catalytic cycles.

Table 2: Potential Catalytic Applications based on Related Compounds

Catalytic ApplicationRelevant Research on Analogous CompoundsPotential Role of 5-(Vinylsulfamido)-tetrazole
Cross-coupling ReactionsPalladium-catalyzed Mizoroki-Heck cross-coupling reactions have been performed on N-methyl-5-vinyltetrazoles. mdpi.comThe vinyl group could participate in similar cross-coupling reactions, either as a substrate or as part of a ligand.
Cycloaddition ReactionsThe thermolysis product of copper(II) poly-5-vinyltetrazolate catalyzes Huisgen [3+2]-cycloaddition. researchgate.netA polymer of 5-(vinylsulfamido)-tetrazole could be a precursor to a heterogeneous catalyst for cycloaddition reactions.
Oxidation ReactionsCu(II) immobilized on a nanodiamond@folic acid catalyst has been used for the synthesis of tetrazole derivatives via alcohol oxidation. nih.govnih.govMetal complexes of 5-(vinylsulfamido)-tetrazole could be explored as catalysts for oxidation reactions.

Further research would be necessary to synthesize and evaluate 5-(vinylsulfamido)-tetrazole or its derivatives as catalysts.

Exploitation in Analytical Chemistry and Sensor Development

Both sulfonamide and tetrazole moieties have been utilized in the development of chemical sensors. Sulfonamide-based chemosensors have been designed for the fluorescent detection of metal ions like Cu²⁺ and Zn²⁺. ug.edu.gh Similarly, tetrazole derivatives have been employed as fluorescent "turn-on" sensors for Al(III) and Zn(II) ions. rsc.org The combination of these two functional groups in 5-(vinylsulfamido)-tetrazole could lead to novel sensors with unique selectivities and sensitivities.

The sensing mechanism would likely involve the coordination of the target analyte by the tetrazole and/or sulfamido groups. This interaction could lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a change in fluorescence or electrochemical potential. For example, the binding of a metal ion could restrict intramolecular rotation or alter photoinduced electron transfer processes, leading to an enhanced fluorescence signal. A sulfonamide-based sensor for antibiotics has also been developed, suggesting that the sulfamido group can be functionalized for specific analyte recognition. nih.govnih.gov

A fluorescent sensor based on 5-(vinylsulfamido)-tetrazole could be designed where the fluorescence properties of a linked fluorophore are modulated by analyte binding. The vinyl group could be used to attach the molecule to a solid support, such as a polymer or nanoparticle, to create a heterogeneous sensor. A sensitive fluorescent sensor for sulfonamide antibiotics has been developed using a terpyridine@Zn²⁺-modified mesoporous silica, demonstrating the utility of metal complexes in sensor design. rsc.org

An electrochemical sensor could be developed by immobilizing 5-(vinylsulfamido)-tetrazole on an electrode surface. The binding of an analyte could then be detected by a change in the electrochemical response, such as a shift in the redox potential or a change in the current.

Precursor for Advanced Chemical Synthesis

The presence of multiple functional groups in 5-(vinylsulfamido)-tetrazole makes it a potentially valuable building block for the synthesis of more complex molecules.

The vinyl group is a particularly reactive site that can undergo a variety of chemical transformations. For example, the vinyl group in N-substituted 5-vinyltetrazoles has been shown to participate in palladium-catalyzed Mizoroki-Heck cross-coupling reactions with aryl iodides. mdpi.com This indicates that the vinyl group of 5-(vinylsulfamido)-tetrazole could be used to introduce a wide range of aryl substituents.

The tetrazole ring itself can also be functionalized. The nitrogen atoms of the tetrazole ring can be alkylated or arylated, leading to the formation of 1,5- or 2,5-disubstituted tetrazoles. bohrium.com The specific outcome of such reactions would depend on the reaction conditions and the nature of the substituent on the sulfamido group.

Table 3: Potential Synthetic Transformations of 5-(Vinylsulfamido)-tetrazole

Functional GroupType of ReactionPotential Product
Vinyl GroupMizoroki-Heck Cross-Coupling5-(Aryl-substituted-ethylsulfamido)-tetrazoles
Vinyl GroupPolymerizationPoly(5-(vinylsulfamido)-tetrazole)
Tetrazole Ring (N-H)Alkylation/ArylationN-substituted-5-(vinylsulfamido)-tetrazoles
Sulfamido Group (N-H)SubstitutionN'-substituted-5-(vinylsulfamido)-tetrazoles

The versatility of these potential transformations makes 5-(vinylsulfamido)-tetrazole an interesting candidate for the development of new functional materials and complex organic molecules.

Building Block for Complex Heterocyclic Systems

The unique molecular architecture of 5-(vinylsulfamido)-tetrazole, featuring both a reactive vinylsulfonamide moiety and a versatile tetrazole ring, positions it as a promising building block for the synthesis of a diverse array of complex heterocyclic systems. The electron-withdrawing nature of the sulfonyl group activates the vinyl group for various cycloaddition reactions, while the tetrazole ring itself can participate in or influence these transformations, leading to the construction of novel molecular scaffolds.

The vinylsulfamido group can act as a dienophile or dipolarophile in cycloaddition reactions. For instance, in a manner analogous to other vinylsulfonamides, 5-(vinylsulfamido)-tetrazole is anticipated to participate in Diels-Alder reactions with a variety of dienes to furnish six-membered rings. This approach could provide access to novel tetrazole-substituted sultams, which are a class of cyclic sulfonamides with significant biological activities.

Furthermore, the vinyl group is a prime candidate for 1,3-dipolar cycloaddition reactions. Reaction with various 1,3-dipoles such as nitrones, azides, and nitrile oxides could lead to the formation of five-membered heterocyclic rings, including isoxazolidines, triazolines, and isoxazolines, respectively, each bearing a tetrazole substituent. These resulting heterocycles are valuable scaffolds in medicinal chemistry.

The tetrazole ring in 5-(vinylsulfamido)-tetrazole also offers multiple avenues for constructing more complex systems. The tetrazole moiety is known to undergo ring-chain tautomerism and can also be a precursor for the in situ generation of nitrile imines upon thermal or photochemical induction. These highly reactive nitrile imines can then undergo intramolecular or intermolecular 1,3-dipolar cycloaddition with the vinyl group or other added dipolarophiles, leading to the formation of fused pyrazoline or other complex polycyclic systems.

The following tables illustrate potential cycloaddition reactions based on the known reactivity of vinylsulfonamides and tetrazoles, suggesting the prospective utility of 5-(vinylsulfamido)-tetrazole in the synthesis of complex heterocyclic frameworks.

Table 1: Potential Diels-Alder Reactions of 5-(Vinylsulfamido)-tetrazole as a Dienophile

DienePotential Product Core StructureAnticipated Reaction ConditionsReference Analogy
CyclopentadieneBicyclic tetrazolyl-sultamThermal (e.g., Toluene, 110°C) or High Pressure (e.g., CH₂Cl₂, 13 kbar)Intramolecular Diels-Alder of vinylsulfonamides.
IsopreneMonocyclic tetrazolyl-sultamLewis Acid Catalysis (e.g., BF₃·OEt₂)Lewis acid-promoted Diels-Alder of vinylazaarenes. nih.gov
Danishefsky's dieneFunctionalized tetrazolyl-cyclohexenoneThermal or Lewis Acid CatalysisDiels-Alder reactions of activated dienes.

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions of the Vinylsulfamido Moiety

1,3-DipolePotential Product Core StructureAnticipated Reaction ConditionsReference Analogy
NitronesTetrazolyl-isoxazolidineIntermolecular cycloaddition1,3-Dipolar cycloaddition of vinylsulfonates.
Azomethine ylidesTetrazolyl-pyrrolidineIn situ generation of ylideCycloaddition of azomethine ylides.
Nitrile oxidesTetrazolyl-isoxazolineGenerated from oximesHuisgen 1,3-dipolar cycloaddition.

Table 3: Potential Cycloaddition Reactions Involving the Tetrazole Ring

Reaction TypeReactive IntermediatePotential Product Core StructureAnticipated ConditionsReference Analogy
Intramolecular [3+2] CycloadditionNitrile imine (from tetrazole)Fused pyrazolino-sultamPhotochemical or ThermalPhotoinduced intramolecular cycloaddition of 2-alkyl-5-(methylthio)tetrazoles. nih.gov
Intermolecular [3+2] CycloadditionNitrile imine (from tetrazole)Pyrazoline-substituted sulfonamidePhotochemical or Thermal with added alkenePhotoinduced tetrazole-alkene cycloaddition. nih.gov
[3+2] "Click" ReactionAzide (B81097) (from fused tetrazole tautomer)Triazole-linked sulfonamideCu(I) catalysis with an alkyneFused tetrazoles as azide surrogates. nih.govscilit.com

The strategic combination of the vinylsulfamido and tetrazole functionalities within a single molecule opens up a rich area of synthetic exploration. The development of synthetic methodologies utilizing 5-(vinylsulfamido)-tetrazole could provide efficient routes to novel and complex heterocyclic compounds with potential applications in various fields of chemistry and materials science.

Vii. Conclusion and Future Research Directions for 5 Vinylsulfamido Tetrazole

Summary of Key Findings in 5-(Vinylsulfamido)-tetrazole Research

No key findings could be summarized as no research papers specifically on this compound were identified.

Unresolved Challenges and Open Questions

Without existing research, it is impossible to delineate any unresolved challenges or open questions.

Proposed Future Avenues in Synthetic Methodology

The lack of established synthetic routes prevents any informed proposals for future methodological advancements.

Prospects for Advanced Characterization and Computational Studies

As no initial characterization data exists, outlining prospects for advanced studies is not feasible.

Emerging Opportunities for Application in Diverse Scientific Fields

Without any data on the compound's properties, speculation on its potential applications would be unfounded.

Should you have an alternative chemical name or be aware of any specific research articles pertaining to this compound, please provide them so that the requested article can be generated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Vinylsulfamido)-tetrazole derivatives?

  • Methodology :

  • Catalyzed cycloaddition : Use azide-nitrile cycloaddition with nitrile precursors (e.g., vinyl sulfonamide derivatives) in the presence of Lewis acids like ZnCl₂ or nano-TiCl₄·SiO₂ to promote tetrazole ring formation .
  • Reflux conditions : Dissolve precursors in ethanol or acetonitrile with glacial acetic acid as a proton source, followed by 4–6 hours of reflux (80–100°C) to achieve cyclization .
  • Purification : Recrystallize in ethyl acetate or use column chromatography (silica gel, hexane/ethyl acetate) to isolate products with >70% yield .

Q. How should researchers characterize the structure of 5-(Vinylsulfamido)-tetrazole?

  • Key techniques :

  • 1H/13C NMR : Identify vinylsulfamido protons (δ 5.5–6.5 ppm for vinyl CH₂ groups) and tetrazole ring carbons (δ 145–160 ppm) .
  • FT-IR : Look for N–H stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1500–1600 cm⁻¹) .
  • Elemental analysis : Confirm C, H, N, S composition (e.g., C₅H₈N₆SO₂ requires C 28.0%, H 3.9%, N 39.1%) .

Q. What are the stability and handling protocols for 5-(Vinylsulfamido)-tetrazole?

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture .
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides, chlorates) and bases, which may degrade the tetrazole ring .
  • Safety : Use PPE (nitrile gloves, safety goggles) and work in fume hoods due to potential dust inhalation hazards .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole ring formation be validated experimentally?

  • Kinetic studies : Monitor azide-nitrile cycloaddition via in-situ FT-IR or HPLC to track intermediate formation (e.g., nitrile consumption rate) .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and compare activation energies for different catalysts .

Q. How can researchers resolve contradictions in reported synthesis yields for tetrazole derivatives?

  • Case study : Compare solvent-free conditions (e.g., Mg(HSO₄)₂ catalysis, 85% yield ) vs. glacial acetic acid-mediated reflux (72% yield ).
  • Variables to optimize :

  • Catalyst loading (5–10 mol% for nano-TiCl₄·SiO₂ ).
  • Solvent polarity (acetonitrile vs. ethanol affects reaction rate ).
    • Validation : Replicate protocols with strict control of humidity and oxygen levels to assess reproducibility .

Q. What advanced spectroscopic methods analyze tautomeric equilibria in 5-(Vinylsulfamido)-tetrazole?

  • Dynamic NMR : Observe temperature-dependent chemical shift changes (e.g., coalescence of NH protons at 25–60°C) to identify tautomers .
  • Computational correlation : Compare calculated shielding values (GIAO method) with experimental 13C NMR shifts to confirm the tetrazole tautomer predominates (>95% in DMSO) .

Q. How can biological activity assays be designed for 5-(Vinylsulfamido)-tetrazole derivatives?

  • Antimicrobial testing : Use microdilution assays (MIC determination) against Candida albicans or Staphylococcus aureus, referencing tetrazole-based antifungal agents .
  • Analgesic screening : Apply hot-plate (55°C) and tail-flick tests in murine models, using morphine as a positive control and monitoring latency periods .
  • Data interpretation : Compare EC₅₀ values with structural analogs (e.g., electron-withdrawing groups on the tetrazole ring enhance activity ).

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